molecular formula C16H19N B11938878 N-(mesitylmethyl)-N-phenylamine

N-(mesitylmethyl)-N-phenylamine

Katalognummer: B11938878
Molekulargewicht: 225.33 g/mol
InChI-Schlüssel: QGCOCIOWGUIHMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(mesitylmethyl)-N-phenylamine is an organic compound that features a mesityl group (a derivative of mesitylene) and a phenyl group attached to a nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(mesitylmethyl)-N-phenylamine typically involves the reaction of mesityl chloride with N-phenylamine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesityl chloride. The general reaction scheme is as follows:

    Mesityl chloride and N-phenylamine Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(mesitylmethyl)-N-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products

    Oxidation: this compound N-oxide

    Reduction: Various secondary or tertiary amines

    Substitution: Halogenated or nitro-substituted derivatives

Wissenschaftliche Forschungsanwendungen

N-(mesitylmethyl)-N-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of N-(mesitylmethyl)-N-phenylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The mesityl and phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

N-(mesitylmethyl)-N-phenylamine can be compared with other similar compounds, such as:

    N-(tert-butyl)-N-phenylamine: Features a tert-butyl group instead of a mesityl group.

    N-(mesitylmethyl)-N-methylamine: Contains a methyl group instead of a phenyl group.

    N-(mesitylmethyl)-N-benzylamine: Has a benzyl group instead of a phenyl group.

The uniqueness of this compound lies in the presence of both mesityl and phenyl groups, which confer distinct steric and electronic properties, making it valuable for specific applications in synthesis and materials science.

Eigenschaften

Molekularformel

C16H19N

Molekulargewicht

225.33 g/mol

IUPAC-Name

N-[(2,4,6-trimethylphenyl)methyl]aniline

InChI

InChI=1S/C16H19N/c1-12-9-13(2)16(14(3)10-12)11-17-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3

InChI-Schlüssel

QGCOCIOWGUIHMH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)CNC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.